molecular formula C22H18N2OS B2731252 4-benzyl-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide CAS No. 476284-34-1

4-benzyl-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide

Cat. No.: B2731252
CAS No.: 476284-34-1
M. Wt: 358.46
InChI Key: UXLWTBYSVCWRQL-UHFFFAOYSA-N
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Description

4-benzyl-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide is a complex organic compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a benzyl group attached to the nitrogen atom of the benzamide moiety, and a methyl group attached to the benzothiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide typically involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones, followed by cyclization to form the benzothiazole ring . The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process. For instance, the condensation of 2-aminobenzenethiol with benzaldehyde in the presence of an acid catalyst can yield the desired benzothiazole derivative.

Industrial Production Methods

Industrial production methods for benzothiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to minimize waste and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

4-benzyl-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the benzothiazole ring to a dihydrobenzothiazole derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyl or benzothiazole moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often require the use of strong acids or bases as catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the benzothiazole ring can yield sulfoxides or sulfones, while reduction can produce dihydrobenzothiazole derivatives. Substitution reactions can introduce various functional groups onto the benzyl or benzothiazole rings .

Scientific Research Applications

4-benzyl-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-benzyl-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, which are involved in cell signaling and regulation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-benzyl-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide include other benzothiazole derivatives, such as:

  • 2-aminobenzothiazole
  • 2-mercaptobenzothiazole
  • 2-(4-aminophenyl)benzothiazole

Uniqueness

What sets this compound apart from other benzothiazole derivatives is its unique substitution pattern, which can confer distinct biological activities and chemical reactivity. The presence of the benzyl and methyl groups can influence the compound’s solubility, stability, and interaction with biological targets .

Properties

IUPAC Name

4-benzyl-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2OS/c1-15-23-20-14-19(11-12-21(20)26-15)24-22(25)18-9-7-17(8-10-18)13-16-5-3-2-4-6-16/h2-12,14H,13H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXLWTBYSVCWRQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3=CC=C(C=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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